molecular formula C17H24N4O4 B4693920 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

1,4-dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B4693920
M. Wt: 348.4 g/mol
InChI Key: WASDZXTYYMFJAM-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen heteroatoms, making it an interesting subject for chemical studies.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-3-21-12(2)13(11-18-21)14-10-15(25-19-14)16(22)20-6-4-17(5-7-20)23-8-9-24-17/h11,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASDZXTYYMFJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC(C2)C(=O)N3CCC4(CC3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the pyrazole and oxazole moieties. Common reagents used in these reactions include various bases, acids, and catalysts to facilitate the formation of the desired bonds under controlled conditions .

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biological pathways.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes

Mechanism of Action

The mechanism by which 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is unique due to its combination of spirocyclic structure and the presence of both pyrazole and oxazole moieties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 2
Reactant of Route 2
1,4-dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

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